molecular formula C7H13NO3S B2977440 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide CAS No. 2253632-99-2

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide

Cat. No. B2977440
CAS RN: 2253632-99-2
M. Wt: 191.25
InChI Key: FRWFPUFMCSOYSG-UHFFFAOYSA-N
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Description

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide, also known as IDTD, is a heterocyclic compound that has been studied for its potential use in various scientific applications. This compound has a unique structure that makes it a promising candidate for use in research related to drug development, biochemistry, and physiology. In

Scientific Research Applications

Synthesis Techniques

Research into 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide and related compounds has led to the development of stereochemically controlled synthesis methods. One such method involves the acid-catalyzed phenylsulfanyl migration, which allows for the preparation of single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro[4.5]decanes. This method offers controlled synthesis by choosing either the syn- or anti-stereochemistry through aldol reactions or the reduction of hydroxy-ketones (Eames, Heras, Jones, & Warren, 1996).

Diastereoselectivity in Aldol Reactions

The influence of the beta-alkoxy group on diastereoselectivity during aldol reactions involving tetrahydro-4H-thiopyran-4-one and 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde has been studied. This research highlights the ability to selectively obtain three of the four possible diastereomers from such reactions under optimized conditions. The findings provide valuable insights into the effects of different enolates and promoters on reaction outcomes, contributing to the understanding of stereoselective synthesis in organic chemistry (Ward et al., 2002).

Structural Studies

Research has also focused on the synthesis and crystallographic analysis of oxaspirocyclic compounds, which are structurally related to 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide. Such studies involve determining the crystal structures of new compounds through X-ray crystallography, providing valuable information about their molecular configurations and potential interactions in solid-state forms (Jiang & Zeng, 2016).

Enantioselective and Diastereoselective Synthesis

Further advancements in the field include the development of enantioselective and diastereoselective synthesis methods. For instance, proline-catalyzed aldol reactions with specific substrates have demonstrated the ability to proceed with dynamic kinetic resolution, yielding single adducts with excellent enantioselectivity. Such reactions extend the scope of enantioselective direct aldol reactions and offer efficient syntheses for valuable synthons in organic chemistry (Ward, Jheengut, & Akinnusi, 2005).

properties

IUPAC Name

9-imino-1,4-dioxa-9λ6-thiaspiro[4.5]decane 9-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c8-12(9)5-1-2-7(6-12)10-3-4-11-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWFPUFMCSOYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CS(=N)(=O)C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide

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